

In-Depth Technical Guide: 8-Bromo-1,6-naphthyridin-2(1H)-one

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Compound of Interest

Compound Name: 8-Bromo-1,6-naphthyridin-2(1H)-one

Cat. No.: B1324902

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, a proposed synthetic protocol, and a general biological evaluation workflow for **8-Bromo-1,6-naphthyridin-2(1H)-one**. Due to the limited availability of experimental data in peer-reviewed literature, this guide incorporates predicted spectroscopic data to aid researchers in the characterization of this compound.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **8-Bromo-1,6-naphthyridin-2(1H)-one**.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
8.61	d	H-5
7.85	d	H-7
7.70	d	H-4
6.65	d	H-3
N/A	br s	N1-H

Predicted using online NMR prediction tools. Solvent: DMSO-d₆. The chemical shift of the N1-H proton is highly dependent on solvent and concentration and is therefore not predicted with high accuracy.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
162.5	C-2
152.1	C-8a
149.8	C-5
140.2	C-4a
131.0	C-7
125.4	C-8
121.8	C-4
116.3	C-3

Predicted using online NMR prediction tools. Solvent: DMSO-d₆.

Table 3: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₈ H ₅ BrN ₂ O
Molecular Weight	225.04 g/mol
Exact Mass (M)	223.9585
Exact Mass [M+H] ⁺	224.9663
Exact Mass [M+Na] ⁺	246.9482

Table 4: Infrared (IR) Spectroscopy Data (Expected Ranges)

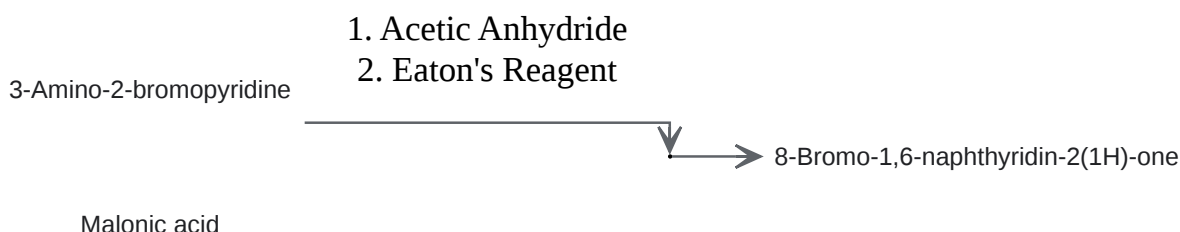
Wavenumber (cm ⁻¹)	Functional Group
3200-2800	N-H stretch (amide)
1680-1630	C=O stretch (amide, lactam)
1600-1450	C=C and C=N stretch (aromatic/heteroaromatic)
1300-1000	C-N stretch
800-600	C-Br stretch

Experimental Protocols

Proposed Synthesis of **8-Bromo-1,6-naphthyridin-2(1H)-one**

This proposed synthesis is adapted from general procedures for the synthesis of 1,6-naphthyridin-2(1H)-ones.

Reaction Scheme:



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A proposed synthetic route.

Step 1: Acetylation of 3-Amino-2-bromopyridine

- To a solution of 3-amino-2-bromopyridine (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq).
- Heat the mixture at reflux for 2 hours.
- Cool the reaction mixture to room temperature and pour it into ice-water.
- Neutralize with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate (3 x 50 mL).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-bromopyridin-3-yl)acetamide.

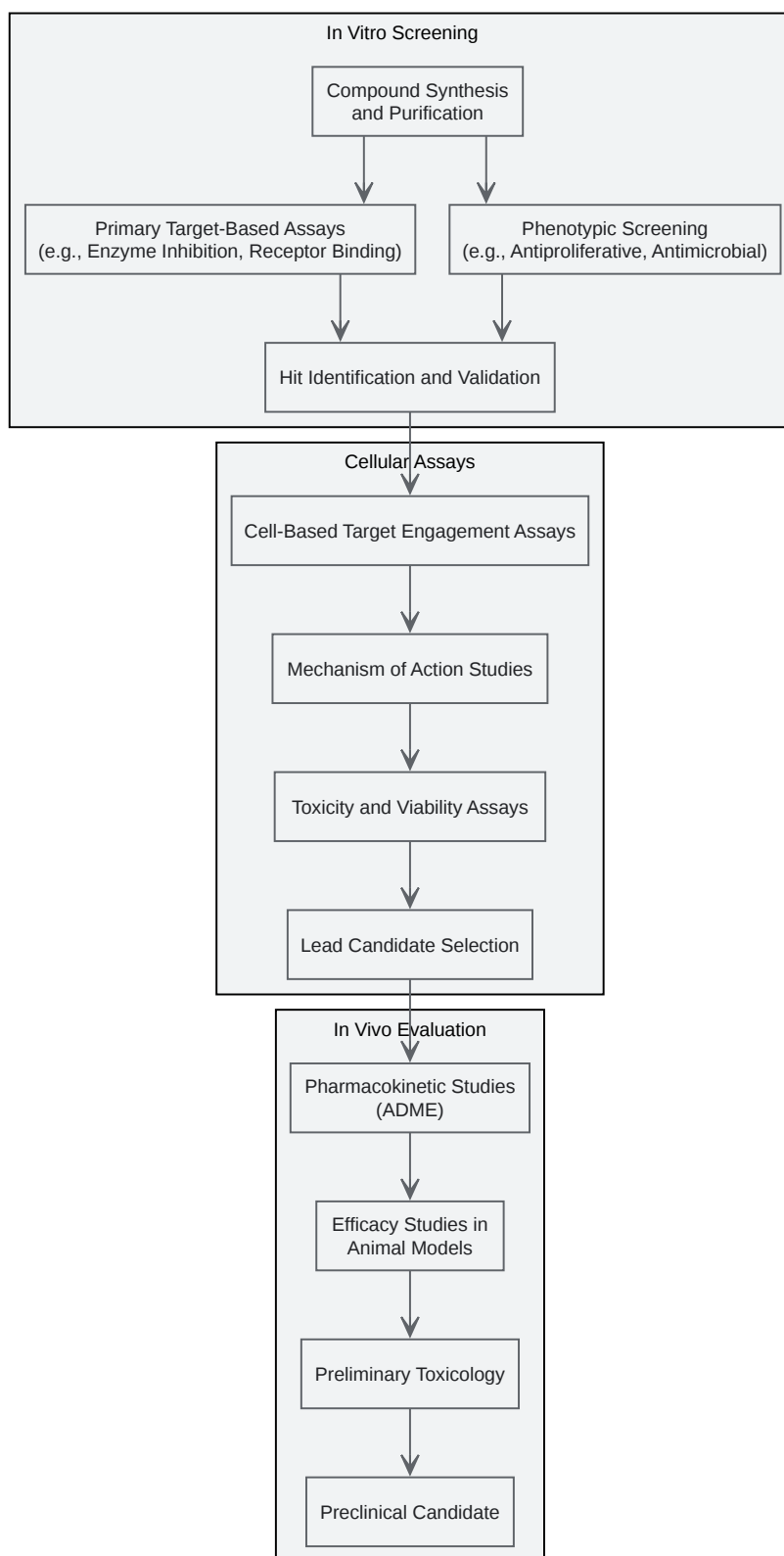
Step 2: Cyclization to **8-Bromo-1,6-naphthyridin-2(1H)-one**

- To a solution of N-(2-bromopyridin-3-yl)acetamide (1.0 eq) in a suitable solvent such as toluene, add Eaton's reagent (phosphorus pentoxide in methanesulfonic acid, 10 wt %) (5.0 eq).
- Heat the reaction mixture at 100-120 °C for 4-6 hours, monitoring the reaction progress by TLC.
- Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

- Basify the aqueous solution with 2M sodium hydroxide until a precipitate forms.
- Filter the solid, wash with cold water, and dry under vacuum.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or DMF/water) to obtain **8-Bromo-1,6-naphthyridin-2(1H)-one**.

Biological Evaluation Workflow

As the specific biological activities of **8-Bromo-1,6-naphthyridin-2(1H)-one** are not yet established, a general workflow for the initial biological screening of a novel compound is presented below.



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General workflow for biological evaluation.

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